molecular formula C13H14BrNO2 B13724570 Ethyl 3-(5-Bromo-3-indolyl)propanoate

Ethyl 3-(5-Bromo-3-indolyl)propanoate

Cat. No.: B13724570
M. Wt: 296.16 g/mol
InChI Key: IDNMVSYYJAKQTQ-UHFFFAOYSA-N
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Description

The compound identified by the code “MFCD31977912” is a chemical substance with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD31977912” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial-scale production. The crystal form of the compound methanesulfonate is selected from a specific crystal form, such as A-I, which has good solubility and stability .

Industrial Production Methods

The industrial production of “MFCD31977912” involves large-scale synthesis using the aforementioned preparation methods. The process is optimized to ensure high yield and purity of the final product. The crystal form’s stability and solubility make it suitable for pharmaceutical preparations and storage .

Chemical Reactions Analysis

Types of Reactions

“MFCD31977912” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD31977912” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “MFCD31977912” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “MFCD31977912” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar chemical properties and reactivity.

Uniqueness

“MFCD31977912” is unique due to its specific crystal form and the stability and solubility it offers. This makes it particularly suitable for pharmaceutical applications and industrial production, distinguishing it from other similar compounds.

Conclusion

“MFCD31977912” is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable substance for research and industrial applications.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 3-(5-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14BrNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

IDNMVSYYJAKQTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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